molecular formula C26H25BrN2O4 B300558 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

Katalognummer B300558
Molekulargewicht: 509.4 g/mol
InChI-Schlüssel: JVGTXRYGCOYCGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the chromene family, which is known for its diverse biological activities.

Wirkmechanismus

The mechanism of action of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to have both biochemical and physiological effects on cancer cells. It has been reported to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and apoptosis. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to inhibit the activity of AKT and ERK, which are signaling pathways involved in cancer cell survival and proliferation. These effects have been observed in various cancer cell lines, suggesting that methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has broad-spectrum anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its broad-spectrum anticancer activity, which makes it a promising candidate for combination therapy with other anticancer agents. In addition, the synthesis method for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is relatively simple and can be scaled up for large-scale production. However, one limitation of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Further research is needed to optimize the formulation and delivery of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate for clinical use.

Zukünftige Richtungen

There are several potential future directions for research on methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. One direction is to investigate its mechanism of action in more detail, including its effects on epigenetic regulation and DNA damage response pathways. Another direction is to evaluate its efficacy and safety in preclinical animal models and clinical trials. Furthermore, the development of new formulations and delivery methods for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may improve its pharmacokinetics and therapeutic efficacy. Finally, the identification of biomarkers that predict response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may help to select patients who are most likely to benefit from this therapy.

Synthesemethoden

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate involves the reaction of 2-hydroxy-5-bromo-4-(benzyloxy)benzaldehyde with dimethylaminoethylamine and methyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with trifluoroacetic acid to yield methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry in 2013.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been studied for its potential therapeutic applications in cancer treatment. It has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

Produktname

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

Molekularformel

C26H25BrN2O4

Molekulargewicht

509.4 g/mol

IUPAC-Name

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H25BrN2O4/c1-29(2)18-10-11-19-22(14-18)33-25(28)24(26(30)31-3)23(19)20-13-17(27)9-12-21(20)32-15-16-7-5-4-6-8-16/h4-14,23H,15,28H2,1-3H3

InChI-Schlüssel

JVGTXRYGCOYCGE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Kanonische SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.